molecular formula C12H13NO3S B2771271 Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate CAS No. 77373-52-5

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B2771271
CAS No.: 77373-52-5
M. Wt: 251.3
InChI Key: BHJHCJZGVFYMOG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C12H13NO3S It is a derivative of benzothiophene, a sulfur-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methoxy-3-methylbenzene diazonium chloride with 2-formylcyclohexanone under Japp-Klingemann coupling conditions . This reaction is followed by further functionalization to introduce the amino and ester groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiols or thioethers.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate: is similar to other benzothiophene derivatives, such as:

Uniqueness

The presence of the methoxy group at the 4-position and the amino group at the 3-position makes this compound unique. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-16-12(14)11-10(13)9-7(15-2)5-4-6-8(9)17-11/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJHCJZGVFYMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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